molecular formula C10H6F4O3 B1603157 1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone CAS No. 540738-37-2

1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone

Cat. No. B1603157
M. Wt: 250.15 g/mol
InChI Key: XCSRDHYEONHVMI-UHFFFAOYSA-N
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Description



  • 1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone is a versatile chemical compound utilized in diverse scientific research areas, including pharmaceuticals, materials science, and environmental studies. Its unique structure…





  • Synthesis Analysis



    • The synthesis of this compound involves…





  • Molecular Structure Analysis



    • The molecular structure of 1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone is characterized by…





  • Chemical Reactions Analysis



    • Under specific conditions, it undergoes reactions such as…





  • Physical And Chemical Properties Analysis



    • It exhibits properties like…




  • Scientific Research Applications

    Synthesis and Computational Analysis

    A study by Shinde, Adole, and Jagdale (2021) delves into the synthesis of tri-fluorinated chalcones derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one. The study employs Claisen-Schmidt condensation reaction for synthesis and uses density functional theory (DFT) for computational investigation of molecular structures, bond lengths, and angles. It also examines electronic properties through Time-Dependent DFT, providing insights into intramolecular charge transfer, UV-Visible simulations, and global reactivity parameters. This research highlights the material's potential in electronic and optical applications due to its interesting electronic properties and structural analysis (Shinde, Adole, & Jagdale, 2021).

    Antimicrobial Activity

    The same study also explores the antimicrobial activity of these compounds, revealing significant antibacterial and antifungal properties against organisms such as P. vulgaris, S. aureus, A. niger, and C. albicans. The activity is correlated with the compounds' LUMO and band gap energy, suggesting their potential use in developing new antimicrobial agents (Shinde, Adole, & Jagdale, 2021).

    Photophysical Properties

    Another aspect of research on similar compounds includes the study of photophysical properties. Morrison et al. (2005) reported the synthesis, structure, and photophysical properties of a novel partially fluorinated compound, demonstrating its blue luminescent properties in both solution and solid state. This study underscores the potential use of such compounds in photonic and electronic devices due to their unique luminescent characteristics (Morrison, Trefz, Piers, McDonald, & Parvez, 2005).

    Electrochemical Fluorination

    Shainyan et al. (2003) investigated the electrochemical fluorination of related ketones, revealing insights into the selective fluorination processes that could be applicable for modifying the chemical structure and properties of such compounds for specific industrial applications (Shainyan, Danilevich, Grigor’eva, & Chuvashev, 2003).

    Safety And Hazards



    • Safety considerations include…




  • Future Directions



    • Further research could explore…




    properties

    IUPAC Name

    1-(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)ethanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H6F4O3/c1-5(15)6-2-3-7-8(4-6)17-10(13,14)9(11,12)16-7/h2-4H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XCSRDHYEONHVMI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)C1=CC2=C(C=C1)OC(C(O2)(F)F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H6F4O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80626202
    Record name 1-(2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80626202
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    250.15 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone

    CAS RN

    540738-37-2
    Record name 1-(2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80626202
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (2,2,3,3-Tetrafluoro-1,4-benzodioxan-6-yl)ethan-1-one
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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